Trichlorooxobis(triphenylphosphine)rhenium(V)
Description
Historical Development and Discovery
The historical development of trichlorooxobis(triphenylphosphine)rhenium(V) traces back to the pioneering work of Johnson, Lock, and Wilkinson in 1964, who first described what they termed three distinct "isomers" of this complex. These early researchers laid the foundation for understanding the structural complexity and synthetic accessibility of this rhenium compound. Subsequent investigations revealed that what were initially considered separate isomers were actually different polymorphic forms of the same molecular composition, demonstrating the sophisticated nature of this coordination complex.
The systematic investigation of sealed tube reactions involving this compound began in earnest during the late 1960s, as documented in comprehensive studies that explored its thermal behavior and reactivity patterns. These early investigations revealed unexpected reaction pathways, including the formation of tetrachlorobis(triphenylphosphine)rhenium(IV) and tetrachlorobis(triphenylphosphineoxide)rhenium(IV) under specific sealed tube conditions at elevated temperatures. The discovery of these reaction products highlighted the complex redox chemistry inherent in this rhenium system and sparked continued interest in its synthetic applications.
The development of standardized synthetic protocols occurred progressively through the 1970s and 1980s, with researchers establishing reliable methods for preparing this compound from perrhenic acid and triphenylphosphine in hydrochloric acid and acetic acid mixtures. This synthetic approach involved the reduction of rhenium(VII) to rhenium(V) while simultaneously oxidizing triphenylphosphine to its oxide, creating an elegant redox process that became the standard preparative method.
Significance in Coordination Chemistry of Rhenium
Trichlorooxobis(triphenylphosphine)rhenium(V) occupies a central position in rhenium coordination chemistry due to its exceptional structural characteristics and reactivity profile. The compound exhibits a distorted octahedral coordination geometry around the rhenium center, with one oxo ligand, three chloro ligands, and two mutually trans triphenylphosphine ligands. This arrangement creates a diamagnetic complex that demonstrates remarkable stability under ambient conditions while maintaining high reactivity toward various chemical transformations.
The significance of this complex extends beyond its structural features to encompass its role as a versatile synthetic precursor. Research has demonstrated its effectiveness in generating diverse rhenium species, including oxo-, nitrido-, and hydrido complexes through targeted ligand substitution and reduction reactions. The conversion to heptahydridobis(triphenylphosphine)rhenium through treatment with lithium aluminum hydride exemplifies the dramatic transformations possible with this starting material.
Crystallographic studies have revealed the existence of multiple polymorphic forms, each displaying distinct structural arrangements and physical properties. The yellow triclinic polymorph contains three discrete monomeric molecules in the unit cell, with specific crystallographic parameters of a = 11.793, b = 14.300, c = 16.422 Ångströms, and angles α = 64.04°, β = 84.31°, γ = 87.32°. Additionally, recrystallization from dichloromethane yields a bright green monoclinic polymorph with notably different unit cell parameters and packing arrangements.
| Polymorph | Crystal System | Unit Cell Parameters | Color | Special Features |
|---|---|---|---|---|
| Form 1 | Triclinic | a=11.793, b=14.300, c=16.422 Å | Yellow | Contains three discrete molecules |
| Form 2 | Monoclinic | a=24.347, b=9.604, c=15.666 Å | Bright Green | Different ligand conformation |
Classification and Nomenclature
The systematic classification of trichlorooxobis(triphenylphosphine)rhenium(V) follows established International Union of Pure and Applied Chemistry nomenclature conventions for coordination compounds. The compound is formally designated as oxotrichlorobis(triphenylphosphine)rhenium(V), indicating the oxidation state of the central metal atom and the specific arrangement of ligands around the coordination sphere.
Alternative nomenclature systems have been employed in various scientific contexts, including bis(triphenylphosphine)rhenium oxytrichloride and bis(triphenylphosphine)trichlororhenium oxide. These variations reflect different approaches to naming coordination complexes while maintaining chemical accuracy and clarity. The Chemical Abstracts Service registry number 17442-18-1 provides unambiguous identification for this compound in chemical databases and literature searches.
The molecular formula C₃₆H₃₀Cl₃OP₂Re reflects the complete atomic composition, with a molecular weight of 833.14 atomic mass units. The structural formula [(C₆H₅)₃P]₂ReOCl₃ emphasizes the coordination environment and ligand arrangements. Spectroscopic identification typically relies on characteristic infrared absorption bands and phosphorus-31 nuclear magnetic resonance signals that distinguish this compound from related rhenium complexes.
The MDL number MFCD00075554 serves as an additional unique identifier in chemical databases and inventory systems. This classification system enables precise tracking and identification across various commercial and research applications, ensuring consistency in chemical communication and documentation.
Current Research Trends and Applications
Contemporary research involving trichlorooxobis(triphenylphosphine)rhenium(V) encompasses diverse areas of coordination chemistry, catalysis, and materials science. Recent investigations have focused extensively on its catalytic properties, particularly in selective oxidation reactions of organic substrates. The compound demonstrates exceptional effectiveness in catalyzing the oxidation of secondary alcohols using dimethyl sulfoxide as the oxidizing agent, producing corresponding ketals with high selectivity and yield.
Microwave-assisted synthesis has emerged as a significant advancement in preparing this complex and related compounds. Research has shown that microwave heating can reduce reaction times from traditional 5-hour reflux periods to approximately 30 minutes while achieving yields of 94%. This technological advancement represents a substantial improvement in synthetic efficiency and energy consumption for large-scale preparations.
Recent studies have explored the compound's behavior in reactions with various nitrogen-containing ligands, leading to the formation of novel amido and imido complexes. These investigations have revealed unprecedented coordination modes, including the first example of a metal complex where 2-aminophenylphosphine undergoes complete deprotonation to form an N,P chelated imido complex. Such discoveries expand the synthetic utility of this rhenium precursor and open new avenues for complex design and development.
| Research Area | Key Findings | Applications |
|---|---|---|
| Catalytic Oxidation | High selectivity for secondary alcohols | Synthetic organic chemistry |
| Microwave Synthesis | 94% yield in 30 minutes | Industrial scale production |
| Ligand Substitution | Novel amido/imido complexes | Advanced materials synthesis |
| Structural Studies | Multiple polymorphic forms | Crystal engineering |
Advanced spectroscopic and computational studies have provided deeper insights into the electronic structure and bonding characteristics of this complex. Density functional theory calculations combined with high-level ab initio methods have elucidated the nature of metal-ligand interactions and provided theoretical frameworks for understanding reactivity patterns. These computational approaches complement experimental investigations and enable predictive modeling of new synthetic targets.
The development of new synthetic methodologies utilizing this compound as a starting material continues to expand its research applications. Recent work has demonstrated its effectiveness in preparing rhenium carbonyl complexes through novel decarbonylation processes involving acetic anhydride. These synthetic advances contribute to the growing library of rhenium-based compounds with potential applications in catalysis, materials science, and medicinal chemistry.
Properties
CAS No. |
17442-18-1 |
|---|---|
Molecular Formula |
C36H30Cl3OP2Re |
Molecular Weight |
833.14 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via the reduction of Re(VII) in HReO₄ to Re(V), concomitant with the oxidation of PPh₃ to triphenylphosphine oxide (Ph₃PO). The stoichiometric equation is:
Critical parameters include:
-
Acid Concentration : A 6–9 M HCl solution ensures protonation of the oxo ligand and stabilizes the Re(V) center.
-
Temperature : Reactions are conducted at 80–100°C under reflux for 6–12 hours to achieve >85% conversion.
-
Solvent System : A 1:1 v/v mixture of HCl and AcOH enhances solubility of PPh₃ and prevents premature precipitation.
Purification and Yield
The crude product is isolated by cooling the reaction mixture to 0°C, yielding yellow crystals. Recrystallization from dichloromethane (DCM) and hexane affords >90% purity. Reported yields range from 70–85%, contingent on reagent quality and exclusion of oxygen.
Derivatization of Rhenium(VII) Oxide
Rhenium(VII) oxide (Re₂O₇) serves as an alternative precursor, bypassing the need for perrhenic acid. This method is advantageous for large-scale synthesis due to Re₂O₇’s commercial availability and stability.
Protocol
-
Dissolution : Re₂O₇ (1.0 equiv) is dissolved in aqueous HCl (37%, 10 mL/g Re₂O₇).
-
Reduction : PPh₃ (3.0 equiv) is added gradually under nitrogen, followed by AcOH (5 mL/g Re₂O₇).
-
Reaction : The mixture is stirred at 90°C for 8 hours, forming a yellow suspension.
-
Workup : The product is filtered, washed with cold ethanol, and dried under vacuum.
Radiolabeled Synthesis with ¹⁸⁸Re
For radiopharmaceutical applications, ReOCl₃(PPh₃)₂ is synthesized using the β⁻-emitting isotope ¹⁸⁸Re. This method enables traceable imaging and therapeutic applications.
Procedure
-
Eluate Preparation : ¹⁸⁸ReO₄⁻ is obtained from a ¹⁸⁸W/¹⁸⁸Re generator (specific activity: 695 Ci/mg).
-
Reduction : The eluate (0.1 mL, 511 μCi) is mixed with PPh₃ (3.33 mg) in 9 M HCl and DCM (0.3 mL).
-
Phase Separation : Vigorous agitation for 5 minutes partitions ¹⁸⁸ReOCl₃(PPh₃)₂ into the organic phase, isolated via aqueous phase removal.
Performance Metrics
Alternative Precursor Routes
Recent advances utilize rhenium(III) and rhenium(V) precursors to circumvent harsh acidic conditions.
Method A: [ReVOCl₃(PPh₃)₂] as Precursor
Method B: [NBu₄][ReVOCl₄] in Ethanol
-
Procedure : [NBu₄][ReVOCl₄] is treated with PPh₃ in ethanol at 80°C for 20 hours.
-
Advantage : Eliminates acetic acid, simplifying purification.
Comparative Analysis of Preparation Methods
| Parameter | Perrhenic Acid Route | Re₂O₇ Route | ¹⁸⁸Re Route | Precursor Route |
|---|---|---|---|---|
| Starting Material | HReO₄ | Re₂O₇ | ¹⁸⁸ReO₄⁻ | [ReVOCl₃(PPh₃)₂] |
| Reaction Time (h) | 6–12 | 8 | 0.08 | 20 |
| Yield (%) | 70–85 | 75–80 | 82.7 | 39–50 |
| Purity (%) | >90 | >85 | >95 | >80 |
| Scalability | Industrial | Pilot-scale | Microscale | Laboratory |
| Key Advantage | High yield | Reagent stability | Isotopic purity | Mild conditions |
Challenges and Optimizations
-
Oxygen Sensitivity : ReOCl₃(PPh₃)₂ is air-stable but degrades in humid environments. Storage under argon at −20°C extends shelf life.
-
Byproduct Management : Ph₃PO formation is inevitable but removed via washing with cold ethanol.
-
Isotopic Dilution : In ¹⁸⁸Re synthesis, carrier-added ReO₄⁻ reduces specific activity; generator eluate must be freshly used .
Chemical Reactions Analysis
Trichlorooxobis(triphenylphosphine)rhenium(V) undergoes various chemical reactions, including:
Scientific Research Applications
Catalysis in Organic Synthesis
Trichlorooxobis(triphenylphosphine)rhenium(V) plays a crucial role as a catalyst in various organic reactions, particularly in the selective oxidation of alcohols. It facilitates the conversion of secondary alcohols to ketones using dimethyl sulfoxide (DMSO) as an oxidant, showcasing its effectiveness in synthetic chemistry .
Key Reactions:
- Selective Oxidation: The compound catalyzes the oxidation of secondary alcohols to corresponding ketones, which are important intermediates in organic synthesis.
- Hydrogenation and Olefin Metathesis: Rhenium complexes derived from Trichlorooxobis(triphenylphosphine)rhenium(V) have been explored for their catalytic activity in hydrogenation reactions and olefin metathesis, demonstrating versatility in catalysis.
Precursor for Rhenium Complexes
As a precursor, Trichlorooxobis(triphenylphosphine)rhenium(V) is instrumental in synthesizing various rhenium-containing complexes. These complexes can exhibit diverse properties and functionalities, making them suitable for applications in materials science and nanotechnology.
Applications:
- Thin Film Deposition: Rhenium complexes derived from Trichlorooxobis(triphenylphosphine)rhenium(V) have been utilized for the deposition of thin films with unique electronic and optical properties. These films are being investigated for use in solar cells and photocatalysis due to their light-absorbing capabilities.
- Radiopharmaceuticals: In medicinal chemistry, rhenium complexes are being studied as potential radiopharmaceuticals. Their ability to bind biomolecules allows them to be used for diagnostic imaging and targeted therapy .
Biochemical Applications
Recent studies have highlighted the potential of Trichlorooxobis(triphenylphosphine)rhenium(V) in biological applications. For instance, it has been used to label peptides for imaging studies, showcasing its utility in tracking biological processes within living organisms.
Case Study:
Mechanism of Action
The mechanism of action of trichlorooxobis(triphenylphosphine)rhenium(V) involves its ability to act as a catalyst in various chemical reactions. The compound’s rhenium center, with its +5 oxidation state and d² configuration, facilitates electron transfer processes, enabling oxidation and reduction reactions . The triphenylphosphine ligands stabilize the rhenium center, allowing it to interact with various substrates.
Comparison with Similar Compounds
Comparison with Similar Rhenium(V) Complexes
Structural and Physical Properties
The table below compares trichlorooxobis(triphenylphosphine)rhenium(V) with structurally analogous rhenium(V) complexes:
Key Observations :
- Ligand Effects: Replacing chloride with bulkier ligands (e.g., Br⁻, I⁻, or ethoxy groups) increases molecular weight and alters solubility. For example, iododioxobis(triphenylphosphine)rhenium(V) has a higher molecular weight (869.68 g/mol) and lower solubility in nonpolar solvents compared to the trichloro derivative .
- Thermal Stability : Trichlorooxobis(triphenylphosphine)rhenium(V) decomposes at 211–214°C , while iododioxobis(triphenylphosphine)rhenium(V) melts at 195–197°C .
(a) Tracer Performance in Hydrocarbon Systems
- Trichlorooxobis(triphenylphosphine)rhenium(V) and 1-iododecane (organic-I) were co-used as tracers in n-decane to study shale pore networks. The Re-based tracer exhibited slower migration rates due to its larger molecular size (833.14 g/mol vs. 268.18 g/mol for organic-I), making it more sensitive to hydrophobic pore connectivity .
(b) Catalytic Activity
- Trichlorooxobis(triphenylphosphine)rhenium(V) : Demonstrated utility in synthesizing rhenium(III) complexes (e.g., trichlorotris(dimethylphenylphosphine)rhenium(III)) via ligand substitution . It also catalyzes nitro group activation in pyridine N-oxide derivatives with 98% yield under mild conditions .
- Rephos (Oxodichloroethoxy-bis(triphenylphosphine)rhenium(V)) : Used in neutron-irradiated liposomes for radiotherapy, leveraging rhenium-186/188 isotopes .
(c) Reactivity in Sealed-Tube Reactions
Heating trichlorooxobis(triphenylphosphine)rhenium(V) in chloroform contaminated with ethanol produced ethoxy-substituted derivatives, highlighting its sensitivity to solvent impurities .
Biological Activity
Trichlorooxobis(triphenylphosphine)rhenium(V) (ReOCl₃(PPh₃)₂) is a rhenium complex that has garnered attention for its potential biological applications, particularly in the field of radiopharmaceuticals and cancer treatment. This article explores the synthesis, biological activity, and research findings related to this compound, highlighting its mechanisms and potential therapeutic uses.
Trichlorooxobis(triphenylphosphine)rhenium(V) is characterized by its yellow, air-stable solid form, where rhenium exists in the +5 oxidation state. The compound features an octahedral coordination environment with one oxo group, three chloro groups, and two triphenylphosphine ligands. It can be synthesized through the reduction of perrhenic acid in the presence of triphenylphosphine and hydrochloric acid:
This synthesis route allows for the production of various rhenium complexes, which can be further modified for specific applications in biological systems .
The biological activity of ReOCl₃(PPh₃)₂ is primarily attributed to its ability to form radiolabeled complexes, particularly with isotopes such as . These complexes have been investigated for their efficacy in targeted radiotherapy and imaging applications. The mechanism involves the selective uptake of these radiolabeled compounds by cancer cells, allowing for localized radiation therapy while minimizing damage to surrounding healthy tissue.
2.2 Case Studies and Applications
- Radiopharmaceutical Applications : Research has shown that -labeled compounds derived from ReOCl₃(PPh₃)₂ can effectively target tumors. For instance, studies have demonstrated that hydroxylethylene diphosphonate is used for palliative treatment in bone metastases . Other studies have explored the use of -complexes in treating hepatocellular carcinoma, showing promising results in preclinical trials .
- In Vivo Studies : In animal models, -labeled peptides have been administered to assess biodistribution and therapeutic efficacy. One study reported that after injection, the compound showed significant accumulation in tumor tissues compared to normal organs, indicating its potential as a targeted therapy .
3.1 Efficacy in Cancer Treatment
A notable study involved the use of labeled peptides in murine models of melanoma. The results indicated a significant reduction in tumor size following administration compared to control groups . The effective targeting was attributed to the specific binding affinity of the peptides to receptors overexpressed on cancer cells.
3.2 Biodistribution Studies
Biodistribution studies using small-animal PET imaging revealed that labeled compounds exhibited rapid clearance from non-target tissues while maintaining high uptake in tumor sites over time. This selective distribution supports the compound's potential as a viable option for targeted radiotherapy .
4. Data Summary
The following table summarizes key findings from various studies on Trichlorooxobis(triphenylphosphine)rhenium(V):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
